molecular formula C15H13FN4O3S B2708685 4-[1-[(3-Cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride CAS No. 2249210-90-8

4-[1-[(3-Cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride

Cat. No. B2708685
CAS RN: 2249210-90-8
M. Wt: 348.35
InChI Key: BOJSQCQJWOGXCP-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as hazardous (GHS05, GHS07) and should be handled with caution .


Molecular Structure Analysis

The molecular structure consists of a central triazole ring, a cyclopropyl group, and a benzenesulfonyl fluoride moiety. The cyclopropyl-oxazolyl linkage contributes to its unique properties. The compound’s three-dimensional arrangement may exhibit puckering due to the cyclopropyl ring .


Physical And Chemical Properties Analysis

  • Spectral Data : FTIR, proton NMR, and UV–Visible spectra would reveal functional groups and electronic transitions .

Safety and Hazards

  • Precautionary Measures : Proper protective equipment and handling procedures are essential during synthesis and use .

properties

IUPAC Name

4-[1-[(3-cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3S/c16-24(21,22)13-5-3-11(4-6-13)15-9-20(19-17-15)8-12-7-14(18-23-12)10-1-2-10/h3-7,9-10H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJSQCQJWOGXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CN3C=C(N=N3)C4=CC=C(C=C4)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[(3-Cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride

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